![molecular formula C13H8O3 B027787 9-Methylnaphtho[1,2-c]furan-1,3-dione CAS No. 111013-07-1](/img/structure/B27787.png)
9-Methylnaphtho[1,2-c]furan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methylnaphtho[1,2-c]furan-1,3-dione is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a heterocyclic compound that contains a furan ring and a naphthalene ring. This compound is commonly referred to as MNFD and has been synthesized through various methods to study its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of MNFD is still under investigation, but it is believed to be related to its ability to generate reactive oxygen species. MNFD has been shown to induce apoptosis in cancer cells through the production of reactive oxygen species, which can cause oxidative damage to cellular components and ultimately lead to cell death.
Biochemische Und Physiologische Effekte
MNFD has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, its potential as a photosensitizer for photodynamic therapy, and its ability to act as a fluorescent probe for detecting reactive oxygen species. MNFD has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MNFD in lab experiments include its versatility and potential applications in various fields of research, such as cancer research and photodynamic therapy. However, the limitations of using MNFD in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for the use of MNFD in scientific research. Some of these directions include further investigation into its mechanism of action and potential anti-cancer properties, as well as its use as a photosensitizer in photodynamic therapy. Additionally, MNFD could be studied for its potential use in detecting reactive oxygen species in biological systems and as a potential antioxidant agent. Further research could also explore the synthesis of MNFD derivatives with improved solubility and lower toxicity.
Synthesemethoden
MNFD can be synthesized through a variety of methods, including the oxidation of 9-methylnaphthalene with chromic acid or potassium permanganate, the cyclization of 2-(9-methylnaphthyl)acetic acid with polyphosphoric acid, and the reaction of 9-methylnaphthalene with maleic anhydride in the presence of a catalyst. The yield and purity of MNFD depend on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
MNFD has been used in various scientific research applications, including as an intermediate in the synthesis of other compounds, as a fluorescent probe for detecting reactive oxygen species, and as a potential anti-cancer agent. MNFD has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
CAS-Nummer |
111013-07-1 |
|---|---|
Produktname |
9-Methylnaphtho[1,2-c]furan-1,3-dione |
Molekularformel |
C13H8O3 |
Molekulargewicht |
212.2 g/mol |
IUPAC-Name |
9-methylbenzo[e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C13H8O3/c1-7-3-2-4-8-5-6-9-11(10(7)8)13(15)16-12(9)14/h2-6H,1H3 |
InChI-Schlüssel |
NESUCGJMEKIZFB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C(=O)OC3=O |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C(=O)OC3=O |
Synonyme |
Naphtho[1,2-c]furan-1,3-dione, 9-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



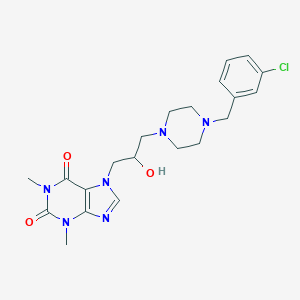
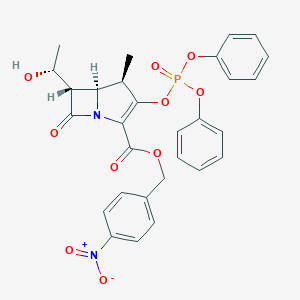
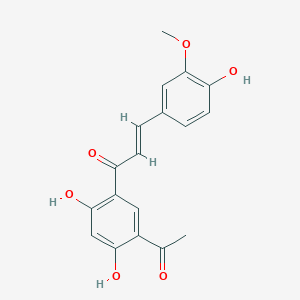
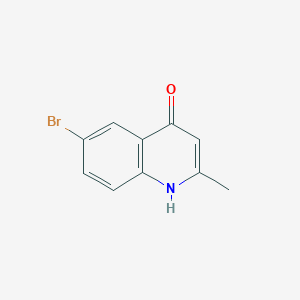
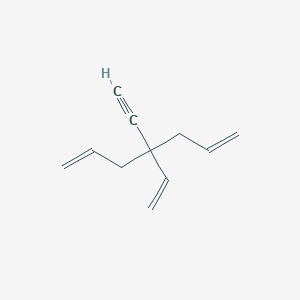
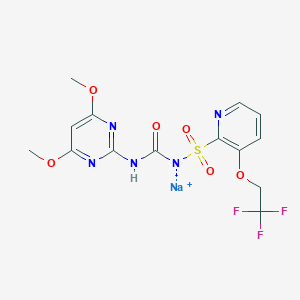
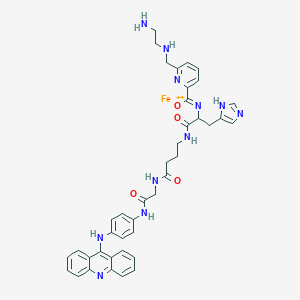
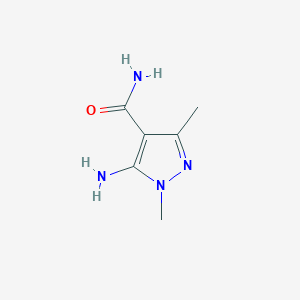
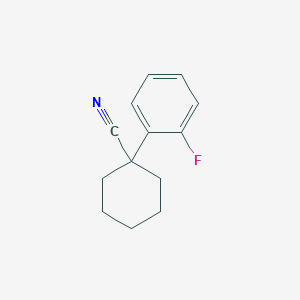
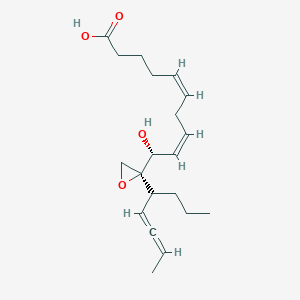
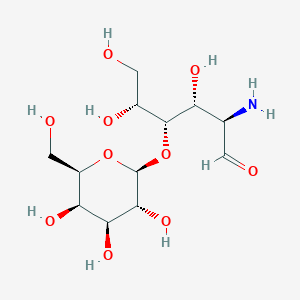
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)

